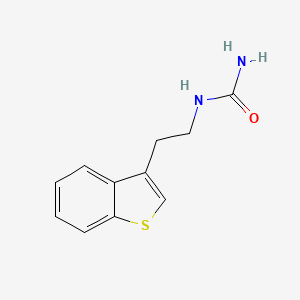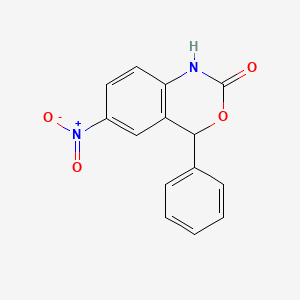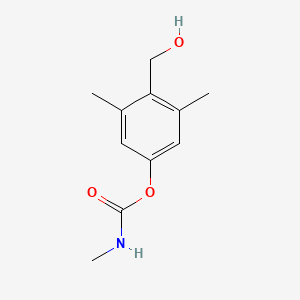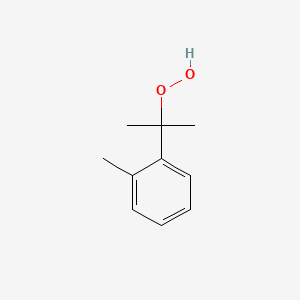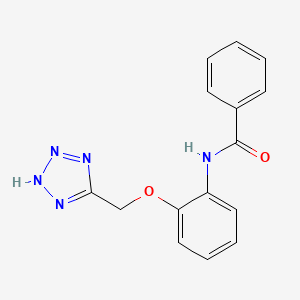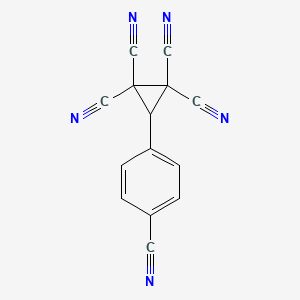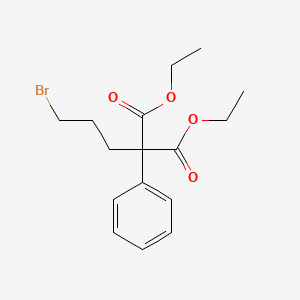
Diethyl(3-bromopropyl)(phenyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(3-bromopropyl)(phenyl)propanedioate is an organic compound with the molecular formula C14H19BrO4 It is a derivative of propanedioic acid, featuring a bromopropyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols.
Hydrolysis: Carboxylic acids and alcohols.
科学的研究の応用
Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
作用機序
The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
類似化合物との比較
Similar Compounds
Diethyl(3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a phenyl group.
Diethyl(3-chloropropyl)(phenyl)propanedioate: Similar but with a chlorine atom instead of bromine.
Diethyl(3-iodopropyl)(phenyl)propanedioate: Similar but with an iodine atom instead of bromine.
Uniqueness
Diethyl(3-bromopropyl)(phenyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both a bromopropyl and a phenyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
33837-55-7 |
|---|---|
分子式 |
C16H21BrO4 |
分子量 |
357.24 g/mol |
IUPAC名 |
diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChIキー |
LLEWSGAUVREMCE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


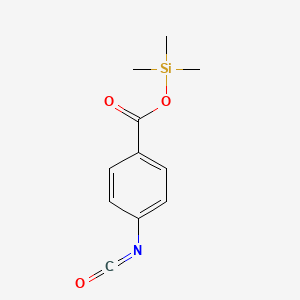

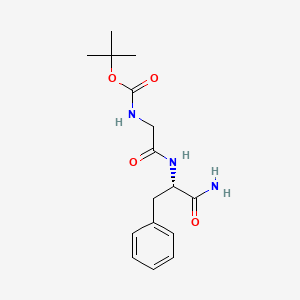
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
